1,4-Bis(2-bromoethyl)benzene
CAS No.: 4542-72-7
Cat. No.: VC1997236
Molecular Formula: C10H12Br2
Molecular Weight: 292.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4542-72-7 |
|---|---|
| Molecular Formula | C10H12Br2 |
| Molecular Weight | 292.01 g/mol |
| IUPAC Name | 1,4-bis(2-bromoethyl)benzene |
| Standard InChI | InChI=1S/C10H12Br2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-8H2 |
| Standard InChI Key | KLVPRNNDJXCLKH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CCBr)CCBr |
| Canonical SMILES | C1=CC(=CC=C1CCBr)CCBr |
Introduction
1,4-Bis(2-bromoethyl)benzene is an organic compound with the molecular formula C10H12Br2. It consists of a benzene ring substituted with two bromoethyl groups at the 1 and 4 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Applications
1,4-Bis(2-bromoethyl)benzene is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
-
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
-
Biology: The compound is used in the development of bioactive molecules and as a reagent in biochemical assays.
-
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
-
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Biological Activity
Research has shown that 1,4-Bis(2-bromoethyl)benzene exhibits significant antimicrobial activity. This property makes it a valuable compound in the development of antimicrobial agents.
Chemical Reactions
1,4-Bis(2-bromoethyl)benzene undergoes various chemical reactions, including:
-
Substitution Reactions: The bromoethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
-
Reduction Reactions: The compound can be reduced to 1,4-diethylbenzene using reducing agents such as lithium aluminum hydride.
-
Oxidation Reactions: Oxidation of 1,4-Bis(2-bromoethyl)benzene can lead to the formation of 1,4-bis(2-bromoacetyl)benzene using oxidizing agents like potassium permanganate.
Reaction Conditions and Products
| Reaction Type | Reagents and Conditions | Major Products |
|---|---|---|
| Nucleophilic Substitution | Sodium methoxide in methanol at room temperature | 1,4-Bis(2-methoxyethyl)benzene |
| Reduction | Lithium aluminum hydride in anhydrous ether | 1,4-Diethylbenzene |
| Oxidation | Potassium permanganate in aqueous solution at elevated temperatures | 1,4-Bis(2-bromoacetyl)benzene |
Supramolecular Interactions
1,4-Bis(2-bromoethyl)benzene interacts with antimony trichloride (SbCl3) through a network of non-covalent interactions, including Sb···Cl, Sb···Br, and Sb-π interactions. These interactions contribute to the formation of a stable, two-dimensional supramolecular coordination network .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume